3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine
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Overview
Description
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound with the molecular formula C8H13N3O. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with isopropyl amidoxime under specific conditions to form the desired oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, amines; conditionspolar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition can result in the suppression of microbial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
- 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
- 5-Isopropyl-1,3,4-oxadiazol-2-amine
Uniqueness
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine is unique due to its specific cyclopropyl and isopropyl substituents, which confer distinct chemical and biological properties. These substituents enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound characterized by its unique five-membered oxadiazole ring structure, which includes two nitrogen atoms and one oxygen atom. Its molecular formula is C7H13N3O with a molecular weight of approximately 155.20 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its promising biological activities, particularly in anticancer research.
Chemical Structure and Properties
The structural characteristics of this compound contribute significantly to its biological activity. The presence of cyclopropyl and isopropyl groups enhances its lipophilicity and potential interactions with biological targets. The compound's ability to undergo various chemical transformations typical of oxadiazole derivatives further supports its reactivity and biological potential .
Biological Activity
Research indicates that this compound exhibits significant biological activity across various cancer cell lines. Key findings include:
- Anticancer Potential : Studies have demonstrated that this compound interacts with multiple biological targets, showing effectiveness against human cancer cell lines such as MCF-7 (breast adenocarcinoma), U-937 (acute monocytic leukemia), and others . Its cytotoxic effects are notably dose-dependent.
- Mechanism of Action : The compound acts as an inducer of apoptosis in cancer cells. Flow cytometry assays have shown that it can trigger programmed cell death in a concentration-dependent manner .
Comparative Studies
To better understand the efficacy of this compound, it is useful to compare it with related compounds. Below is a table summarizing some structural analogs and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Amino-1,2,4-Oxadiazole | Contains amino group at position 5 | Known for anti-inflammatory properties |
3-Methyl-N-isopropyl-1,2,4-Oxadiazol | Methyl substitution instead of cyclopropyl | Exhibits different pharmacokinetic properties |
3-Cyclobutyl-N-isopropyl-1,2,4-Oxadiazol | Cyclobutyl group replaces cyclopropyl | Potentially different biological activity profile |
3-Cyclohexyl-N-isopropyl-1,2,4-Oxadiazol | Cyclohexyl substitution | May show enhanced lipophilicity compared to others |
The unique combination of cyclopropyl and isopropyl groups in this compound may enhance its biological activity and stability compared to other oxadiazole derivatives.
Case Studies
Several case studies have highlighted the anticancer effects of oxadiazole derivatives:
- Study on Cytotoxicity : A comparative analysis revealed that certain oxadiazole derivatives exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin against various leukemia cell lines .
- Apoptosis Induction : Research indicated that compounds similar to this compound effectively induced apoptosis in cancer cells through mitochondrial pathways .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-cyclopropyl-N-propan-2-yl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H13N3O/c1-5(2)9-8-10-7(11-12-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
BQEFPKRIMNPLPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NO1)C2CC2 |
Origin of Product |
United States |
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